CDK7-IN-20 Demonstrates 23-Fold Greater Potency and Superior Kinase Selectivity vs. CT7001 and LY3405105
CDK7-IN-20 exhibits an IC50 of 4 nM against CDK7, which is 10-fold more potent than CT7001 (IC50 = 40 nM) and 23-fold more potent than LY3405105 (IC50 = 92.8 nM). Furthermore, CDK7-IN-20 displays >206-fold selectivity over a panel of seven CDKs (CDK1, CDK2, CDK3, CDK5, CDK6, CDK9, CDK12) [1], whereas CT7001 achieves only a 16-fold selectivity over CDK2 alone, and selectivity data for LY3405105 over off-target CDKs is not widely reported in the public domain [2].
| Evidence Dimension | Biochemical potency and selectivity window |
|---|---|
| Target Compound Data | IC50 = 4 nM; >206-fold selectivity over CDK1/2/3/5/6/9/12 |
| Comparator Or Baseline | CT7001: IC50 = 40 nM, 16-fold selectivity over CDK2; LY3405105: IC50 = 92.8 nM, selectivity data not available |
| Quantified Difference | Potency: 10-fold (vs. CT7001), 23-fold (vs. LY3405105); Selectivity: >12.9-fold broader panel coverage vs. CT7001 |
| Conditions | In vitro kinase activity assays using recombinant human CDK/cyclin complexes |
Why This Matters
Higher potency and a more comprehensively characterized selectivity profile reduce the risk of off-target-driven phenotypes in cellular assays, enabling more confident attribution of observed effects to CDK7 engagement.
- [1] Yang B, Zhang H, Li N, Gao L, Jiang H, Kan W, et al. Discovery of Novel N-(5-(Pyridin-3-yl)-1H-indazol-3-yl)benzamide Derivatives as Potent Cyclin-Dependent Kinase 7 Inhibitors for the Treatment of Autosomal Dominant Polycystic Kidney Disease. J Med Chem. 2022;65(23):15770-15788. View Source
- [2] Molcalx. CT7001 CDK7/CDK2 kinase target selectivity analysis. 2022. View Source
